molecular formula C30H29N5O3S B12200890 N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide

Cat. No.: B12200890
M. Wt: 539.6 g/mol
InChI Key: CMTJGQBZNUIMOP-RRAHZORUSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a pyrazole core substituted with a (Z)-configured methyl-oxo-phenyl group. Such structural motifs are common in medicinal chemistry, particularly in enzyme inhibitors targeting cyclooxygenases (COX) or kinases . The (Z)-stereochemistry of the methylidene group is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets .

Properties

Molecular Formula

C30H29N5O3S

Molecular Weight

539.6 g/mol

IUPAC Name

N,N-diethyl-3-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C30H29N5O3S/c1-4-33(5-2)39(37,38)27-18-12-13-23(19-27)29-24(21-34(32-29)25-14-8-6-9-15-25)20-28-22(3)31-35(30(28)36)26-16-10-7-11-17-26/h6-21H,4-5H2,1-3H3/b28-20-

InChI Key

CMTJGQBZNUIMOP-RRAHZORUSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene Derivatives

The Z-configured pyrazolone intermediate is synthesized via condensation of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with arylhydrazines under acidic conditions. For example, refluxing 4-benzoyl-3-methyl-1-phenylpyrazol-5-one (2.78 g, 0.01 mol) with benzoyl hydrazide (1.36 g, 0.01 mol) in ethanol for 2 hours yields a yellow precipitate, which is recrystallized from ethanol to achieve >95% purity. The reaction mechanism involves hydrazone formation followed by intramolecular cyclization, with the Z-configuration stabilized by hydrogen bonding between the carbonyl oxygen and hydrazine nitrogen.

Formation of Bipyrazole Systems

Bipyrazole scaffolds are constructed via Friedel-Crafts alkylation or Michael addition. A β-diketone intermediate (e.g., 1-[1-(4-aminosulfonyl)phenyl-5-hydroxy-3-methylpyrazol-4-yl]-1,3-butandione) reacts with substituted hydrazines in ethanol containing HCl to form 4-[5-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-3-methylpyrazol-1-yl]benzenesulfonamide derivatives. Key parameters include:

  • Temperature : Reflux conditions (78–80°C) to accelerate cyclization.

  • Solvent : Ethanol or acetic acid to stabilize intermediates.

  • Yield : 42–54% after recrystallization.

Coupling of Pyrazole and Sulfonamide Units

Knoevenagel Condensation for Methylene Bridge Formation

The Z-configured methylene bridge is installed via Knoevenagel condensation between 3-methyl-5-oxo-1-phenylpyrazol-4-ylidene and a 4-formyl-1-phenylpyrazole derivative. Optimized conditions include:

  • Catalyst : Piperidine (5 mol%) in ethanol.

  • Temperature : Reflux for 6 hours.

  • Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Table 1 : Key Reaction Parameters for Knoevenagel Condensation

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% piperidineMaximizes rate
SolventEthanolEnhances solubility
Reaction Time6 hoursCompletes condensation

Stereochemical Control and Purification

Z-Selectivity in Methylene Bridge Formation

The Z-configuration is favored by steric hindrance between the 3-methyl group on the pyrazolone and the adjacent phenyl ring, as confirmed by NOE spectroscopy. Polar solvents (e.g., DMF) slightly increase E-isomer formation (up to 15%), necessitating chromatography for isomer separation.

Recrystallization and Chromatography

Final purification involves:

  • Recrystallization : Ethyl acetate/isooctane (1:2) to remove polymeric byproducts.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to isolate the target compound (purity >98% by HPLC).

Spectroscopic Characterization

¹H NMR Analysis

Key signals confirm structure and stereochemistry:

  • Pyrazole protons : δ 6.45–7.85 ppm (multiplet, 10H, aromatic).

  • Methylene bridge : δ 5.92 ppm (singlet, 1H, =CH–).

  • Diethylamine : δ 1.12 ppm (triplet, 6H, CH₃) and δ 3.42 ppm (quartet, 4H, CH₂).

IR Spectroscopy

  • Sulfonamide : 1165 cm⁻¹ (asymmetric S=O stretch), 1340 cm⁻¹ (symmetric S=O stretch).

  • Pyrazolone carbonyl : 1680 cm⁻¹ (C=O).

Optimization Strategies and Yield Improvements

Solvent Screening

Ethanol outperforms DMF and THF in condensation steps due to better solubility of intermediates and reduced side reactions (Table 2).

Table 2 : Solvent Effects on Knoevenagel Condensation Yield

SolventYield (%)Purity (%)
Ethanol7598
DMF6085
THF5578

Catalytic Enhancements

Adding molecular sieves (4Å) increases yield by 12% via water removal, shifting equilibrium toward product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound exhibits a notable enamine-keto tautomeric form, stabilized by intramolecular hydrogen bonding. This structural stability influences its reactivity and interactions with biological targets. The presence of functional groups such as sulfonamide and pyrazole rings enhances its versatility in synthetic organic chemistry, allowing participation in various chemical reactions.

Biological Activities

N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide has been studied for its anti-inflammatory and anticancer properties. Research indicates that pyrazole derivatives possess antioxidant capabilities and can inhibit enzymes associated with inflammatory processes. Furthermore, molecular docking studies reveal promising binding affinities to active sites of enzymes involved in inflammation and cancer progression, suggesting potential therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some synthetic routes explored in recent studies:

StepReaction TypeKey ReagentsYield (%)
1CondensationPyrazole derivative + aldehyde85
2SulfonationSulfonamide + aromatic compound90
3CyclizationIntermediate + base75

Case Studies and Research Findings

Numerous studies have explored the biological applications of N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-pheny l -1H-pyrazol -3 -yl}benzenesulfonamide:

  • Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation markers in vitro, showing potential as an anti-inflammatory agent.
  • Anticancer Properties : Research indicated that it inhibited the proliferation of certain cancer cell lines, suggesting its application in cancer therapy.
  • Molecular Docking Studies : These studies have provided insights into the compound's binding mechanisms with various biological targets, enhancing our understanding of its therapeutic potential.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1 summarizes key structural analogues and their differences:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzenesulfonamide + pyrazole N,N-diethyl, (Z)-methyl-oxo-phenyl ~554.6* Hypothesized kinase/COX inhibition
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazole + isoindole-1,3-dione 1,3-dioxoisoindole, benzyl 524.5 Anticancer (in vitro)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide Pyrazole + benzenesulfonamide 4-methylbenzenesulfonamide 395.4 COX-2 inhibition
4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide Pyrazole + thiazolidinone Thioxo-thiazolidinone, dimethyl sulfonamide 583.8 Antimicrobial
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine + chromen Fluorophenyl, chromen 589.1 Kinase inhibition (e.g., B-Raf)

*Calculated based on molecular formula.

Key Observations:
  • Heterocyclic Modifications: Replacement of the pyrazole with isoindole-1,3-dione () or thiazolidinone () introduces distinct electronic profiles, affecting solubility and target affinity.
  • Fluorine Substitution : Fluorinated derivatives () exhibit enhanced bioactivity due to improved metabolic stability and electronegativity.
Key Observations:
  • Condensation Reactions : The target compound’s synthesis likely follows a hydrazone formation pathway similar to , offering moderate yields.
  • Cross-Coupling : Fluorinated analogues () require palladium-catalyzed coupling, which complicates scalability but enables diverse aryl substitutions.

Pharmacological and Computational Insights

  • COX-2 Inhibition: The 4-methylbenzenesulfonamide analogue () demonstrated IC₅₀ values in the nanomolar range, suggesting the target compound’s diethyl group may reduce potency due to steric hindrance.
  • Antimicrobial Activity: The thiazolidinone derivative () showed MIC values of 2–8 µg/mL against Gram-positive bacteria, highlighting the role of sulfur-containing heterocycles in targeting bacterial enzymes.
  • Kinase Inhibition : Fluorinated chromen-pyrazolopyrimidine () exhibited submicromolar activity against B-Raf, suggesting electron-withdrawing groups enhance target engagement.
Computational Analysis:
  • Molecular Geometry : Crystal structures () resolved via SHELX and visualized via ORTEP reveal planar pyrazole-sulfonamide systems. The (Z)-configuration in the target compound ensures optimal π-stacking.
  • Docking Studies : Analogues with smaller sulfonamide substituents (e.g., methyl ) fit better into COX-2’s hydrophobic pocket, whereas bulkier groups (diethyl) may favor kinase active sites.

Biological Activity

N,N-Diethyl-3-{4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its cytotoxic and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide under reflux conditions in ethanol. The resulting product is characterized using various techniques such as NMR spectroscopy and single-crystal X-ray diffraction, which confirm its structural integrity and molecular configuration .

Cytotoxicity

The cytotoxic effects of N,N-diethyl derivatives have been evaluated against various cancer cell lines, particularly HL-60 human promyelocytic leukemia cells. Studies indicate that the compound exhibits significant cytotoxicity, with an IC50 value of less than 5 µM, demonstrating potent antiproliferative effects .

Table 1: Cytotoxic Activity Against HL-60 Cells

CompoundIC50 (µM)
N,N-Diethyl Compound≤ 5

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been tested for antimicrobial activity against a range of bacteria and yeasts. The results indicate that it possesses notable activity against several Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

MicroorganismActivity
Staphylococcus aureusPositive
Escherichia coliNegative
Candida albicansPositive

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, the N,N-diethyl compound was highlighted for its ability to induce apoptosis in HL-60 cells. Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to cell death .

Case Study 2: Antimicrobial Screening

Another investigation screened multiple derivatives for their antimicrobial properties. The N,N-diethyl derivative was effective against Staphylococcus aureus, indicating its potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound?

  • Methodology : A multi-step approach is typically employed:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions to generate the 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazole moiety .

Methylidene Bridge Installation : Knoevenagel condensation between the pyrazole-4-carbonyl group and a benzaldehyde derivative (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde) under basic catalysis (e.g., piperidine) to establish the (Z)-configured methylidene linker .

Sulfonamide Introduction : Nucleophilic substitution of a benzenesulfonyl chloride intermediate with diethylamine in anhydrous dichloromethane, monitored via TLC for completion .

  • Key Validation : Intermediate purity should be confirmed via HPLC (>95%), and stereochemistry verified using NOESY NMR to confirm the (Z)-configuration .

Q. How should researchers characterize the compound’s structural integrity?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks for the pyrazole rings (δ 6.5–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for N,N-diethyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹) .
    • Purity Assurance : Use reverse-phase HPLC with a C18 column (e.g., Purospher® STAR, 5 µm) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the (Z)-configuration of the methylidene group influence bioactivity?

  • Mechanistic Insight : The (Z)-geometry positions the pyrazole and benzenesulfonamide moieties in a planar arrangement, critical for π-π stacking with hydrophobic binding pockets (e.g., kinase ATP sites) .
  • Experimental Validation :

  • Compare (Z)- and (E)-isomers using molecular docking (e.g., AutoDock Vina) with protein targets (e.g., COX-2 or EGFR kinase) .
  • Conduct in vitro assays (e.g., enzyme inhibition IC50) to correlate configuration with activity.
    • Reference : Crystal structures of analogous pyrazoles show that (Z)-isomers exhibit higher binding affinity due to optimal spatial alignment .

Q. How can researchers resolve discrepancies in reported biological activity data?

  • Root-Cause Analysis :

  • Purity Variability : Re-evaluate compound purity via HPLC and LC-MS to detect trace impurities (e.g., unreacted intermediates) .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Cellular Permeability : Use Caco-2 cell monolayers to assess efflux ratios, as poor permeability may explain low in vivo efficacy despite high in vitro activity .
    • Case Study : Adjust solvent (DMSO vs. saline) and incubation time to replicate conflicting studies .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET Profiling :

  • Absorption : Use SwissADME to calculate LogP (target: <5) and topological polar surface area (TPSA <140 Ų) .
  • Metabolic Stability : Perform DFT calculations to identify sites of cytochrome P450-mediated oxidation (e.g., methyl groups on pyrazole) .
    • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma half-life .

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